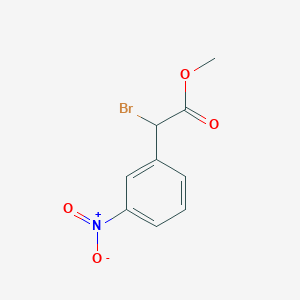

Methyl bromo(3-nitrophenyl)acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

59511-05-6 |

|---|---|

分子式 |

C9H8BrNO4 |

分子量 |

274.07 g/mol |

IUPAC名 |

methyl 2-bromo-2-(3-nitrophenyl)acetate |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14/h2-5,8H,1H3 |

InChIキー |

DWPKKAONFYKCSP-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])Br |

製品の起源 |

United States |

Foundational & Exploratory

Technical Synthesis Guide: Methyl bromo(3-nitrophenyl)acetate

Executive Summary

Methyl bromo(3-nitrophenyl)acetate (CAS: [Analogous 100487-82-9/Generic]) is a critical bifunctional building block.[1] It features an electrophilic

-

Non-natural amino acids: Via nucleophilic substitution with amines or azides.

-

Heterocycles: Such as indoles or isoquinolines via cyclization protocols.

-

Reformatsky Reagents: For coupling with carbonyls to extend carbon chains.

This guide details two distinct synthetic pathways. Route A (Modified Hell-Volhard-Zelinsky) is the "Precision Protocol," offering the highest regioselectivity and purity by leveraging the enolization of acid halides. Route B (Wohl-Ziegler Bromination) is the "Direct Protocol," utilizing radical chemistry for rapid access from the ester precursor.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the introduction of a bromine atom at the benzylic (

Strategic Pathway Selection

| Feature | Route A: Modified HVZ (Recommended) | Route B: Radical Bromination |

| Starting Material | 3-Nitrophenylacetic acid | Methyl 3-nitrophenylacetate |

| Mechanism | Ionic (Enolization of Acyl Halide) | Radical (Hydrogen Abstraction) |

| Regioselectivity | High (Specific to | Moderate (Benzylic vs. Ring competition) |

| By-products | HBr, HCl (Gas) | Succinimide, Poly-brominated species |

| Scalability | High (Linear scale-up) | Moderate (Exotherm management) |

Visualization: Retrosynthesis Tree

Figure 1: Retrosynthetic disconnection showing the Ionic (Solid) and Radical (Dashed) pathways.

Protocol A: Modified Hell-Volhard-Zelinsky (HVZ)

Status: Gold Standard (High Purity) Mechanism: Acid-catalyzed enolization of the acyl bromide.[1]

This route avoids the ambiguity of radical chemistry. Carboxylic acids do not brominate directly; however, acyl bromides enolize rapidly. We generate the acyl bromide in situ using catalytic

Reaction Scheme[2][3][4][5]

-

Activation:

-

Enolization & Bromination:

-

Esterification:

Step-by-Step Methodology

Materials:

-

3-Nitrophenylacetic acid (10.0 g, 55.2 mmol)[1]

-

Thionyl Chloride (

) or -

Bromine (

) (1.1 equiv, 9.7 g) -

Methanol (Anhydrous, excess)

-

Solvent: 1,2-Dichloroethane (DCE) or neat.

Procedure:

-

Acyl Halide Formation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and a drying tube (

), dissolve 3-nitrophenylacetic acid (10 g) in DCE (50 mL). Add Thionyl Chloride (1.2 equiv) and catalytic DMF (2 drops). Reflux for 1 hour until gas evolution (-

Note: Alternatively, use

(0.5 equiv) directly without solvent for a classic HVZ approach.

-

-

Bromination: Cool the mixture to 50°C. Add

(0.1 equiv) if not already present (crucial catalyst for enolization). Add Bromine (-

Observation: The red color of bromine will persist initially and then fade as the reaction initiates.

-

-

Propagation: Heat the mixture to 70-80°C for 3-4 hours. Monitor by TLC (aliquot quenched with MeOH) or NMR. The starting material spot should disappear.

-

Esterification (Quench): Cool the reaction mass to 0°C (ice bath). Slowly add anhydrous Methanol (5 equiv) dropwise.

-

Caution: Exothermic reaction! HBr gas will evolve. Ensure proper ventilation/scrubbing.

-

-

Workup: Dilute with Ethyl Acetate (100 mL). Wash successively with water (

mL), saturated -

Purification: Dry over

, filter, and concentrate. The residue is typically a viscous yellow oil that crystallizes upon standing or can be purified via short-path distillation (high vacuum) or column chromatography (Hexane/EtOAc).

Mechanistic Pathway (HVZ)

Figure 2: The catalytic cycle of PBr3 facilitates the enolization required for alpha-bromination.[1]

Protocol B: Wohl-Ziegler Radical Bromination

Status: Alternative (Direct) Mechanism: Free-radical chain substitution.[1]

Use this route if the methyl ester is already available. Note that the nitro group deactivates the ring (preventing ring bromination) but may also destabilize the benzylic radical intermediate compared to unsubstituted phenylacetate.

Step-by-Step Methodology

Materials:

-

Methyl 3-nitrophenylacetate (10.0 g, 51.2 mmol)[1]

-

N-Bromosuccinimide (NBS) (1.05 equiv, 9.6 g)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (

Procedure:

-

Setup: Dissolve the ester in anhydrous solvent (100 mL) in a round-bottom flask.

-

Reagent Addition: Add NBS and AIBN.

-

Initiation: Heat to reflux.[2] If using

, a tungsten lamp can aid initiation.-

Visual Cue: Succinimide, the byproduct, is less soluble than NBS and will float to the top as a white solid ("cream rising to the top").

-

-

Completion: Reflux for 4-6 hours. Monitor by TLC.

-

Workup: Cool to room temperature. Filter off the solid succinimide.

-

Purification: Concentrate the filtrate. The crude oil often requires column chromatography (Silica gel, Hexane/EtOAc 9:1) to remove unreacted starting material and any dibrominated byproducts.

Analytical Characterization

Validating the structure requires confirming the loss of benzylic protons and the appearance of the methine doublet/singlet.

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 3.78 - 3.82 | Singlet (3H) | Methyl Ester ( | |

| 5.35 - 5.45 | Singlet (1H) | ||

| 7.50 - 8.30 | Multiplet (4H) | Aromatic Ring (3-Nitro pattern) | |

| 53.5 | Methyl Carbon | ||

| 45.2 | |||

| 168.5 | Carbonyl ( |

Note: The

Safety & Handling (Critical)

-

Lachrymator Hazard:

-Halo esters are potent tear gas agents.[1] -

Nitro Compounds: Potentially energetic. Avoid distilling the final product at high temperatures/dryness if possible; use high vacuum at lower temperatures (<100°C).

-

Bromine/PBr3: Highly corrosive. Reacts violently with water.

References

-

Hell-Volhard-Zelinsky Reaction Mechanism

- Source: BenchChem. "N-Bromosuccinimide (NBS) Bromination of 3-Methylacetophenone.

- Synthesis of Alpha-Bromo Esters (Patent)

- Source: ChemicalBook.

Sources

- 1. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 2. Bromination - Common Conditions [commonorganicchemistry.com]

- 3. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 4. SATHEE: Hell Volhard Zelinsky Reaction Mechanism [sathee.iitk.ac.in]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methyl Bromo(3-nitrophenyl)acetate (CAS 59511-05-6): Technical Synthesis and Application Guide

The following technical guide details the chemical identity, synthesis, and applications of Methyl bromo(3-nitrophenyl)acetate, specifically identified by CAS 59511-05-6.

Executive Summary

This compound (CAS 59511-05-6) is a specialized bifunctional organic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1] Structurally, it features an

Chemical Identity & Physical Properties[2][3][4]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 59511-05-6 |

| Synonyms | Methyl 2-bromo-2-(3-nitrophenyl)acetate; |

| Molecular Formula | |

| Molecular Weight | 274.07 g/mol |

| Structure | 3- |

| Appearance | Pale yellow to amber oil or low-melting solid (Predicted) |

| Boiling Point | ~314°C (Predicted at 760 mmHg); ~140-150°C (at 1-2 mmHg) |

| Density | ~1.6 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, THF; Decomposes in water |

Synthesis Protocols

The synthesis of this compound is typically achieved via radical bromination of the non-brominated precursor, Methyl 3-nitrophenylacetate (CAS 10268-12-9).

Protocol A: Radical Bromination (Wohl-Ziegler Reaction)

This method utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position alpha to the ester group.

Reagents:

-

Methyl 3-nitrophenylacetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Catalytic Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 eq)

-

Solvent: Anhydrous

or Benzotrifluoride (green alternative)

Step-by-Step Methodology:

-

Preparation: Dissolve Methyl 3-nitrophenylacetate in anhydrous solvent (0.5 M concentration) under an inert atmosphere (

or Ar). -

Addition: Add NBS and the radical initiator (AIBN) to the solution.

-

Initiation: Heat the mixture to reflux (approx. 76-80°C for

). The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide. -

Propagation: Maintain reflux for 2-4 hours. Monitor consumption of starting material via TLC (Silica, Hexane:EtOAc 8:2) or HPLC.

-

Workup: Cool the mixture to 0°C to precipitate succinimide. Filter off the solid.

-

Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (Silica gel) or vacuum distillation if thermal stability permits.

Mechanism:

The reaction proceeds via a free-radical chain mechanism where the benzylic radical is stabilized by both the phenyl ring and the carbonyl group (captodative effect), ensuring high regioselectivity at the

Protocol B: Hell-Volhard-Zelinsky (HVZ) Modification

Alternatively, 3-nitrophenylacetic acid can be brominated directly using

Reactivity & Applications

The compound exhibits versatile reactivity profiles, categorized into three main pathways:

-

Nucleophilic Substitution (

): The -

Reformatsky Reaction: Treatment with Zinc dust generates an organozinc enolate, which can attack aldehydes or ketones to form

-hydroxy esters. This is crucial for constructing complex carbon skeletons. -

Nitro Group Reduction: The meta-nitro group can be reduced (Fe/HCl or

/Pd) to an amine after the

Visualization: Synthesis & Reactivity Pathways

Caption: Synthetic pathway from precursor to CAS 59511-05-6 and subsequent divergent application workflows.

Safety & Handling (MSDS Highlights)

-

Hazards: The compound is a potent lachrymator (tear gas agent) and skin irritant due to the reactive alkyl bromide. It causes severe eye and respiratory tract irritation.

-

Storage: Store at 2-8°C under inert gas (Argon). Moisture sensitive; hydrolysis yields the corrosive

-bromo acid and HBr. -

Disposal: Quench with aqueous sodium bisulfite or thiosulfate to neutralize active bromine species before disposal.

References

-

PubChem Compound Summary. (n.d.). This compound (CAS 59511-05-6).[1] National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSRC. (2024). CAS 59511-05-6 Entry & Properties. Retrieved from [Link]

-

Organic Syntheses. (1955). General Procedure for Alpha-Bromination using NBS. Org. Synth. Coll. Vol. 3. (Analogous protocol reference). Retrieved from [Link]

Sources

Technical Guide: Stability Profiling and Storage Protocols for Methyl bromo(3-nitrophenyl)acetate

The following technical guide details the stability profile and storage protocols for Methyl bromo(3-nitrophenyl)acetate .

Editorial Note on Chemical Identity:

The nomenclature "this compound" most critically refers to Methyl

This guide focuses on the labile

Executive Summary

Methyl

-

Primary Risks: Hydrolytic cleavage (moisture), photolytic debromination (light), and thermal elimination.

-

Safety Hazard: Potent lachrymator (tear-inducing agent).

-

Storage Standard: Refrigerated (

to

Chemical Stability Profile

Understanding the degradation mechanisms is essential for implementing effective storage controls.

Hydrolytic Instability (Moisture Sensitivity)

The electron-withdrawing nature of the

-

Mechanism: Water attacks the carbonyl carbon, displacing methanol and forming

-bromo-(3-nitrophenyl)acetic acid . -

Consequence: The resulting acid is corrosive and can catalyze further autocatalytic degradation.

-

Indicator: A sharp, acidic odor (distinct from the ester smell) or pH drop in solution.

Photochemical Degradation (Light Sensitivity)

The

-

Mechanism: Light energy (

) excites the molecule, causing the homolysis of the C-Br bond to generate a radical pair. This leads to the formation of debrominated byproducts (Methyl 3-nitrophenylacetate) and free bromine ( -

Indicator: Discoloration from off-white/pale yellow to dark orange or brown.

Thermal Elimination

Although less rapid than hydrolysis, prolonged exposure to heat can induce dehydrobromination, especially if traces of base are present.

-

Mechanism: Elimination of HBr to form the

-unsaturated ester (Methyl 3-nitrocinnamate analog).

Degradation Pathways Diagram

The following diagram maps the critical degradation routes and their triggers.

Figure 1: Primary degradation pathways driven by environmental factors.

Storage & Handling Protocols

To maintain purity >98% over extended periods (>6 months), the following "Gold Standard" protocols must be enforced.

Environmental Control Table

| Parameter | Specification | Scientific Rationale |

| Temperature | Slows kinetic rate of hydrolysis and thermal elimination. (Freezing at -20°C is optional but recommended for >1 year storage). | |

| Atmosphere | Inert (Argon/Nitrogen) | Displaces moisture-laden air and oxygen. Argon is preferred as it is heavier than air, forming a "blanket" over the solid/oil. |

| Container | Amber Glass | Blocks UV/Vis radiation to prevent photolysis. Plastic containers are prohibited due to potential leaching or bromination of the plastic matrix. |

| Seal | Parafilm + Desiccant | Secondary containment in a desiccator or a jar with Drierite/Silica gel is critical to maintain low humidity. |

Handling Workflow (Lachrymator Protocol)

This compound is a Lachrymator (induces tearing) and an Alkylating Agent .

-

Engineering Controls: Always handle inside a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat.

-

Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Sodium Bicarbonate nearby to neutralize spills. The thiosulfate reacts with the alkyl bromide to form a non-volatile Bunte salt.

Storage Decision Logic

Follow this logic flow for incoming inventory.

Figure 2: Logical workflow for receiving and storing labile

Analytical Quality Control

Before using stored material in critical synthesis (e.g., Reformatsky reaction), validate purity.

Proton NMR ( -NMR) Diagnostic Signals

Run in

| Species | Key Signal ( | Multiplicity | Interpretation |

| Target Compound | ~5.3 - 5.5 ppm | Singlet ( | Intact |

| Hydrolysis Product | ~10 - 12 ppm | Broad Singlet | Carboxylic acid proton ( |

| Debrominated Product | ~3.8 ppm | Singlet ( | Methylene group of methyl (3-nitrophenyl)acetate. |

Purification of Degraded Material

If the compound has darkened or hydrolyzed (<90% purity):

-

Dissolve in Diethyl Ether or Ethyl Acetate.

-

Wash rapidly with cold 5%

(removes acid impurity) and Brine. -

Dry over

and concentrate in vacuo. -

Note: Distillation is risky due to thermal instability; column chromatography (rapid, neutral silica) is preferred if necessary.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 526967, Methyl 2-(3-nitrophenyl)acetate (Parent Analog). PubChem. Available at: [Link]

hazards and safety precautions for Methyl bromo(3-nitrophenyl)acetate

[1]

1Part 1: Executive Summary & Chemical Identity[1]

Methyl bromo(3-nitrophenyl)acetate is a highly reactive, bifunctional intermediate used primarily in the synthesis of pharmaceutical heterocycles and complex organic scaffolds.[1] Its structure combines an

This guide addresses the specific hazards of the

Chemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-bromo-2-(3-nitrophenyl)acetate |

| Molecular Formula | C |

| Molecular Weight | 274.07 g/mol |

| Physical State | Viscous oil or low-melting solid (pale yellow to amber) |

| Solubility | Soluble in DCM, EtOAc, THF; Reacts/Hydrolyzes in Water |

| Key Functional Groups |

Part 2: Hazard Identification & Toxicology[1]

The "Lachrymator" Effect & Corrosivity

The primary immediate hazard is the

-

Mechanism: The electrophilic

-carbon rapidly alkylates TRPA1 ion channels in the corneal nerve endings, causing intense pain, blepharospasm (involuntary eyelid closure), and profuse tearing. -

Corrosivity: Upon contact with moisture in mucous membranes, it hydrolyzes to release hydrobromic acid (HBr) and the corresponding phenylacetic acid, causing chemical burns.

Systemic Toxicity (Nitro-Aromatic)

The nitro group introduces risks of methemoglobinemia (interference with oxygen transport in blood) if absorbed through the skin or inhaled in significant quantities.[1]

GHS Classification (Derived)

Based on structural analogues (Methyl

-

Skin Corr. 1B (H314): Causes severe skin burns and eye damage.

-

Eye Dam. 1 (H318): Causes serious eye damage.

-

Acute Tox. 3 (H301/H311/H331): Toxic if swallowed, in contact with skin, or inhaled.

-

Muta. 2 (H341): Suspected of causing genetic defects (Alkylating agent).

-

STOT SE 3 (H335): May cause respiratory irritation.

Part 3: Risk Mitigation Strategy (The Protocol)

Engineering Controls

-

Primary Containment: All handling must occur within a certified chemical fume hood operating at a face velocity of

100 fpm. -

Secondary Containment: Use spill trays for all transfers to prevent benchtop contamination.

-

Weighing: Do not weigh on an open bench. Use a tare-and-transfer method inside the hood or a vented balance enclosure.[1]

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged protection against

| Body Part | Required PPE | Rationale |

| Hands (Layer 1) | Silver Shield / Laminate (EVOH) | Impermeable barrier against alkylating agents.[1] |

| Hands (Layer 2) | 5-8 mil Nitrile (Disposable) | Mechanical protection for the inner laminate glove.[1] |

| Eyes | Chemical Splash Goggles | Prevent vapor/splash entry; Safety glasses are inadequate for lachrymators. |

| Face | Face Shield (8-inch) | Required during synthesis, quenching, or handling >5g.[1] |

| Body | Lab Coat (Cotton/Poly) + Chemical Apron | Prevent fabric saturation and skin contact. |

Safe Handling Workflow

-

Preparation: Pre-stage a neutralization bath (10% aqueous Sodium Thiosulfate) inside the hood before opening the vial.

-

Transfer: Use positive displacement pipettes or glass syringes. Avoid needles (aerosol risk) unless using a septum-sealed vessel.[1]

-

Quenching: All glassware and tools contacting the reagent must be soaked in the thiosulfate bath for 24 hours to destroy the alkylating capability before washing.

Part 4: Visualization of Safety Logic

Diagram 1: Hierarchy of Controls for -Halo Esters[1]

Caption: Hierarchy of defense layers required to prevent exposure to alkylating lachrymators.

Part 5: Emergency Response Architecture

Exposure Response

-

Eye Contact: IMMEDIATE flushing is critical.[2] Use an eyewash station for at least 15 minutes . Hold eyelids open. Do not apply neutralizing agents to the eye.

-

Skin Contact:

-

Remove contaminated clothing immediately (cut off if necessary to avoid pulling over head).

-

Wash with soap and copious water.[3]

-

Special Note: If available, a Polyethylene Glycol (PEG 400) wash can be more effective than water alone for solubilizing and removing lipophilic alkylators.

-

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Monitor for delayed pulmonary edema (up to 24 hours).

Spill Management

Do not attempt to clean up spills >10 mL without SCBA if outside a fume hood.

-

Evacuate: Clear the lab area. The lachrymatory effect will likely force evacuation regardless.

-

Isolate: Close lab doors and post "Do Not Enter - Lachrymator Spill" signs.

-

Neutralize (In Hood):

-

Cover spill with a 1:1 mixture of Sodium Carbonate and Clay Cat Litter (or Vermiculite).

-

Slowly add 10% Sodium Thiosulfate solution to the absorbent to chemically quench the bromide.

-

Allow to sit for 30 minutes before collecting into a sealed hazardous waste container.

-

Diagram 2: Emergency Decision Tree

Caption: Decision logic for spill response based on containment status.

Part 6: Waste Management

-

Segregation: Do not mix with general organic solvents. Segregate into "Halogenated Waste" containers.

-

Pre-Treatment: It is Best Practice to quench reaction mixtures containing unreacted starting material with aqueous sodium thiosulfate or dilute ammonia before disposal to prevent downstream lachrymatory events in waste storage areas.

-

Labeling: Clearly tag waste containers as "Contains Lachrymator" and "Alkylating Agent".

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66627444, 4-Bromo-3-nitrophenyl acetate. Retrieved from [Link]

-

Note: Used for structural analogue comparison and nitro-aromatic toxicity data.[1]

-

-

-

Grounding for alpha-bromo ester handling protocols and PPE requirements.[1]

-

- Specific reference for the phenylacet

-

National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

- Source for "Laminate Glove" recommendation for alkyl

An In-Depth Technical Guide to Sourcing and Quality Control of Methyl bromo(3-nitrophenyl)acetate for Pharmaceutical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Methyl bromo(3-nitrophenyl)acetate and its related isomers. Given the specificity of this reagent, this document extends beyond a simple supplier list to cover the synthesis landscape, critical quality control parameters, and safe handling protocols. Understanding these facets is paramount for ensuring the integrity and reproducibility of downstream applications in medicinal chemistry and drug discovery.

Commercial Availability and Sourcing Strategy

Direct, off-the-shelf availability of this compound can be limited, often requiring sourcing from companies specializing in rare chemicals or custom synthesis. However, several structural isomers and closely related analogs are commercially available, which can serve as either starting points for in-house synthesis or as indicators of suppliers with relevant chemical expertise.

A pragmatic sourcing strategy involves identifying suppliers of these related compounds and inquiring about their custom synthesis capabilities for the specific target molecule.

Table 1: Commercial Suppliers of Related Bromo-Nitrophenylacetate Derivatives

| Compound Name | CAS Number | Representative Supplier(s) | Notes |

| Methyl 2-(4-bromo-3-nitrophenyl)acetate | 627490-22-6 | MilliporeSigma, Fluorochem[1][2] | A structural isomer. Availability suggests capability in the synthesis of related structures. |

| Methyl 2-(2-bromo-3-cyano-6-nitrophenyl)acetate | 1806062-69-0 | BLDpharm[3] | A more complex analog, indicating advanced synthesis capabilities. |

| Methyl 2-(2-bromo-3-cyano-5-nitrophenyl)acetate | 1807021-95-9 | BLDpharm[4] | Another complex analog. |

| 2-Methyl-3-nitrophenyl acetate | 200394-26-9 | MilliporeSigma (AldrichCPR) | Note: Sold on an "as-is" basis with the buyer responsible for confirming identity and purity. |

When engaging with a potential supplier for custom synthesis, it is crucial to provide an unambiguous chemical structure, CAS number (if known), and a detailed list of required purity specifications and analytical documentation.

The Synthesis Landscape: Understanding Potential Impurities

To establish robust quality control, it is essential to understand the likely synthetic pathways to this compound, as these routes dictate the potential impurity profile. A common and logical two-step approach involves the esterification of (3-nitrophenyl)acetic acid followed by alpha-bromination.

Caption: A plausible two-step synthesis route for this compound.

Step 1: Esterification The first step is typically the Fischer esterification of (3-nitrophenyl)acetic acid with methanol, often catalyzed by a strong acid like sulfuric acid or by using an agent like trimethylsilyl chloride.[5]

-

Potential Impurities: Unreacted (3-nitrophenyl)acetic acid, residual acid catalyst, and potential side-products from overheating.

Step 2: Alpha-Bromination The resulting ester, Methyl 3-nitrophenylacetate, can then be brominated at the alpha-carbon position (the carbon adjacent to the ester carbonyl). A standard method for this transformation is a radical bromination using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride.[6]

-

Potential Impurities:

-

Unreacted Starting Material: Residual Methyl 3-nitrophenylacetate.

-

Di-brominated Product: Methyl dibromo(3-nitrophenyl)acetate, formed if the reaction is not carefully controlled.

-

Ring-Brominated Isomers: Although less likely under radical conditions, some bromination on the aromatic ring could occur, leading to isomeric impurities.

-

Reagent Residues: Succinimide (from NBS) and decomposed initiator fragments.

-

Understanding this impurity profile is the foundation for developing a comprehensive analytical quality control protocol.

Quality Control and Analytical Verification

For a reagent used in drug discovery, rigorous quality control is non-negotiable.[7] A supplier should provide a Certificate of Analysis (CoA) detailing the results of several analytical tests.[8] If a CoA is unavailable or insufficient, the following in-house verification is recommended.

Caption: A standard workflow for the analytical quality control of a chemical reagent.

Table 2: Recommended Analytical QC Specifications

| Test | Method | Purpose | Acceptance Criteria |

| Identity | ¹H and ¹³C NMR | Confirms the chemical structure and checks for major impurities. | Spectrum must be consistent with the proposed structure of this compound. |

| Identity | Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. | Observed molecular ion (M+) or adducts (e.g., M+Na) must match the calculated exact mass. |

| Purity | HPLC/UPLC (UV detection) | Quantifies the main peak and detects impurities. | Purity ≥ 95% (or as required by the specific application). Individual impurities ≤ 0.5%. |

| Residual Solvents | GC-Headspace | Detects and quantifies residual solvents from synthesis and purification. | As per ICH Q3C guidelines or specific experimental requirements. |

| Water Content | Karl Fischer Titration | Measures the amount of water present. | ≤ 0.5% w/w. |

Experimental Protocol: HPLC Purity Assay

This protocol provides a starting point for developing a method to assess the purity of this compound.

Objective: To determine the purity of a sample by High-Performance Liquid Chromatography with UV detection.

Materials:

-

This compound sample

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for peak shape improvement)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Accurately weigh approximately 5 mg of the sample.

-

Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

-

Vortex to ensure complete dissolution.

-

Filter through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detector Wavelength: 254 nm (The nitroaromatic group should have strong absorbance here).

-

Gradient Program:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: 95% to 50% B

-

20-25 min: Hold at 50% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Safe Handling and Storage

This compound combines the hazards of two chemical classes: nitroaromatic compounds and alpha-bromoesters.

-

Nitroaromatic Compounds: These are often energetic and can be sensitive to heat, shock, or friction.[9] They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[9]

-

Alpha-bromoesters: These compounds are lachrymators (tear-inducing) and alkylating agents. They are corrosive and can cause severe skin and eye irritation.

Storage Recommendations:

-

Temperature: Store in a cool, dry place, often recommended at 2-8 °C to minimize degradation.[10]

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as the ester is susceptible to hydrolysis.[10]

-

Container: Use a tightly sealed, light-resistant container.[10]

-

Incompatibilities: Keep away from strong bases, oxidizing agents, and amines.[9]

In case of a spill, do not use combustible materials for absorption. Use a non-combustible absorbent like sand or vermiculite, and dispose of it as hazardous waste according to institutional guidelines.[9]

Conclusion: A Critical Reagent for Medicinal Chemistry

This compound is a valuable building block for introducing a nitrophenyl-acetic ester moiety into larger molecules. This functional group can serve as a handle for further chemical modifications, such as reduction of the nitro group to an amine, which can then be used in amide bond formation or other coupling reactions. Its utility in constructing complex scaffolds makes it a relevant tool for medicinal chemists exploring new therapeutic modalities.[11][12]

Given its specialized nature, a thorough understanding of its sourcing, synthesis, and analytical characterization is not merely an academic exercise—it is a prerequisite for reliable and reproducible research. By implementing the strategies and protocols outlined in this guide, researchers can confidently procure and utilize this reagent, ensuring the integrity of their scientific endeavors.

References

- BenchChem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.

- MilliporeSigma. Methyl 2-(4-bromo-3-nitrophenyl)

- ChemicalBook.

- PrepChem.com.

- Fluorochem. METHYL 2-(4-BROMO-3-NITROPHENYL)

- BenchChem. An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-3-nitrobenzene.

- BLDpharm. 1806062-69-0|Methyl 2-(2-bromo-3-cyano-6-nitrophenyl)

- BLDpharm. 1807021-95-9|Methyl 2-(2-bromo-3-cyano-5-nitrophenyl)

- Chemistry LibreTexts. 15.2: Quality Control.

- Sigma-Aldrich. Comprehensive Quality Assurance and Process Control.

- Sigma-Aldrich.

- Alpha Carbon Labs. Quality Control & Purity Testing.

- Kansy, M., & Caron, G. (2021). New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK, 9(4), 227-230.

- BenchChem.

Sources

- 1. Methyl 2-(4-bromo-3-nitrophenyl)acetate [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 1806062-69-0|Methyl 2-(2-bromo-3-cyano-6-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 4. 1807021-95-9|Methyl 2-(2-bromo-3-cyano-5-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 5. Methyl 3-nitrophenylacetate synthesis - chemicalbook [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alphacarbonlabs.com [alphacarbonlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthetic Utility of Methyl bromo(3-nitrophenyl)acetate in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Chemical Profiling

Methyl bromo(3-nitrophenyl)acetate (CAS: 59511-05-6) is a highly versatile, bifunctional building block widely utilized in the synthesis of unnatural amino acids, peptidomimetics, and complex heterocyclic libraries. Its synthetic value stems from two orthogonal reactive centers:

-

The

-Bromo Ester Core: An exceptionally potent electrophile. The adjacent ester carbonyl lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, while the strongly electron-withdrawing 3-nitro group (via inductive -

The 3-Nitro Group: A masked amine. Following

-functionalization, the nitro group can be selectively reduced to an aniline, providing a nucleophilic handle for subsequent amidation, urea formation, or Buchwald-Hartwig cross-coupling [2].

Strategic Workflow & Chemoselectivity Considerations

A critical principle when utilizing this reagent is the sequence of operations . Palladium-on-carbon (Pd/C) catalyzed hydrogenation is highly efficient for nitro reduction but is notorious for causing hydro-dehalogenation (cleavage of C-Br bonds) [2, 3]. Therefore, to avoid premature loss of the

Figure 1: Divergent synthetic pathways of this compound.

Quantitative Data: Reaction Optimization

Table 1: Optimization of -Bromide Displacement

Model Reaction: Displacement with morpholine (1.2 eq) at 0.2 M concentration.

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale (Causality) |

| Methanol | Et | 25 | 12 | 45 | Protic solvents hydrogen-bond to the nucleophile, retarding the |

| THF | K | 65 | 8 | 72 | Moderate polarity requires heating, leading to trace |

| DMF | K | 25 | 2 | 94 | Polar aprotic solvent leaves the nucleophile unsolvated, accelerating |

Table 2: Chemoselectivity in Nitro Group Reduction

Context: Reducing the 3-nitro group while analyzing the stability of the C-Br bond[2, 3].

| Catalyst System | Conditions | Nitro Reduction | C-Br Cleavage | Application Context |

| 10% Pd/C, H | EtOAc, 25°C | Complete | High | Method of choice only after the |

| Raney Nickel, H | MeOH, 25°C | Complete | Low | Preferred if preserving the halogen is strictly required. |

| Fe powder, AcOH | 80°C | Complete | None | Mild alternative for highly sensitive substrates prone to over-reduction. |

Validated Experimental Protocols

Protocol A: Synthesis of Unnatural Amino Acids via Displacement

Objective: Displace the

Self-Validating Rationale: Potassium carbonate (K

Step-by-Step Methodology:

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.65 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (18 mL).

-

Base Addition: Add finely powdered, anhydrous K

CO -

Nucleophile Addition: Add the secondary amine (e.g., morpholine, 0.38 mL, 4.38 mmol, 1.2 eq) dropwise over 5 minutes.

-

Expert Insight: The reaction is exothermic. Starting at 0 °C prevents localized heating that could lead to dimerization or elimination.

-

-

Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (

) should be fully consumed within 2 hours, replaced by a lower-running product spot. -

Workup: Quench the reaction by pouring it into 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (

mL). -

Purification: Wash the combined organic layers with 5% aqueous LiCl solution (

mL).-

Expert Insight: LiCl washing is highly effective at partitioning residual DMF out of the organic layer into the aqueous phase.

-

-

Isolation: Dry over anhydrous Na

SO

Protocol B: Catalytic Hydrogenation of the 3-Nitro Group

Objective: Reduce the 3-nitro group to an aniline using Palladium on Carbon (Pd/C)[2, 4].

Self-Validating Rationale: The reduction of a nitro group on a metal catalyst surface proceeds through nitroso and hydroxylamine intermediates [2]. Complete conversion is visually indicated by the cessation of hydrogen gas uptake.

Figure 2: Stepwise catalytic hydrogenation mechanism of the nitro group on a Pd/C surface.

Step-by-Step Methodology:

-

Preparation: Dissolve the 3-nitrophenylglycine derivative from Protocol A (1.00 g) in Ethyl Acetate (20 mL) in a 100 mL round-bottom flask.

-

Catalyst Addition: Caution: Dry Pd/C is pyrophoric. Flush the flask with nitrogen gas. Carefully add 10% Pd/C (100 mg, 10 wt%) to the solution.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Using a vacuum manifold or a syringe, evacuate the flask and backfill with Hydrogen gas (H

) from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen. -

Reaction: Stir the black suspension vigorously (1000 rpm) at room temperature under the H

balloon. Monitor by TLC or LC-MS. The reaction is typically complete within 3–5 hours. -

Filtration: Once complete, flush the flask with nitrogen to displace residual hydrogen. Filter the suspension through a tightly packed pad of Celite.

-

Expert Insight: Never let the Pd/C filter cake dry out while pulling air through it, as it may ignite the solvent vapors. Keep it wet with EtOAc.

-

-

Isolation: Concentrate the filtrate in vacuo to yield the functionalized 3-aminophenylglycine derivative.

References

-

YouTube / Chemistry The Mystery of Molecules. "MCQ-202: About Nucleophilic substitution by Dr. Tanmoy Biswas." (2022). Available at: [Link]

-

Common Organic Chemistry. "Nitro Reduction - Common Conditions." Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Available at:[Link]

Application Note: Methyl Bromo(3-nitrophenyl)acetate as a Multifunctional Alkylating Agent

This Application Note is structured to provide a comprehensive technical guide on Methyl bromo(3-nitrophenyl)acetate , a specialized alkylating agent used in the synthesis of non-natural amino acids and pharmaceutical intermediates.

Executive Summary

This compound (Methyl

This guide details the mechanistic principles, safety protocols, and validated experimental procedures for utilizing this compound in drug discovery and organic synthesis.

Chemical Profile & Properties[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | Methyl 2-bromo-2-(3-nitrophenyl)acetate |

| Molecular Formula | |

| Molecular Weight | 274.07 g/mol |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water |

| Reactivity Class | |

| Key Functional Groups |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

Mechanistic Insight: Reactivity & Selectivity

The utility of this compound stems from the electronic activation provided by the adjacent carbonyl group and the electron-withdrawing nitroaryl ring.

Electrophilic Activation

The

Acidity & Enolate Chemistry

The

Mechanistic Pathway Diagram

The following diagram illustrates the divergent reaction pathways: Nucleophilic Substitution (

Caption: Divergent reactivity of this compound via SN2 substitution or Zinc-mediated enolate formation.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of meta-Nitro Phenylglycine Derivatives)

Objective: To synthesize non-natural amino acid precursors by displacing the bromide with a primary amine.

Context: This reaction is sensitive to stoichiometry. Excess amine is often used to scavenge the HBr byproduct, or a non-nucleophilic base is added to prevent poly-alkylation.

Materials:

-

This compound (1.0 equiv)[3]

-

Primary Amine (

) (1.1 equiv) -

Base:

(2.0 equiv) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.1 mmol) in anhydrous MeCN (5 mL) under nitrogen.

-

Base Addition: Add

(2.0 mmol) to the solution. -

Reagent Addition: Cool the mixture to 0°C. Add this compound (1.0 mmol) dropwise as a solution in MeCN (2 mL). Note: Slow addition prevents di-alkylation.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide (

) should disappear, and a more polar spot ( -

Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over

. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: If the amine is valuable/expensive, use the bromide in slight excess (1.1 equiv) and use DIPEA as the base to ensure complete consumption of the amine.

Protocol B: Reformatsky Reaction (Synthesis of -Hydroxy Esters)

Objective: To form a Carbon-Carbon bond between the

Context: The nitro group is compatible with organozinc reagents (unlike Grignard reagents), making this the preferred method for C-C bond formation with this substrate.

Materials:

-

This compound (1.2 equiv)

-

Benzaldehyde (or other electrophile) (1.0 equiv)

-

Zinc dust (activated) (1.5 equiv)

-

Trimethylsilyl chloride (TMSCl) (0.1 equiv - Activator)

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Zinc Activation: Wash Zinc dust with dilute HCl, then water, ethanol, and ether. Dry under high vacuum. Place 1.5 mmol activated Zn in a flask under Argon.

-

Initiation: Cover Zn with THF (1 mL). Add TMSCl (0.1 mmol) and stir for 15 min to activate the surface.

-

Addition: Add a solution of this compound (1.2 mmol) and the aldehyde (1.0 mmol) in THF (5 mL) dropwise to the Zn suspension.

-

Tip: Add 10% of the solution first and warm slightly to initiate (look for exotherm or turbidity), then add the rest slowly.

-

-

Reflux: Heat the mixture to mild reflux (60–65°C) for 2–4 hours.

-

Quench: Cool to 0°C and quench with saturated aqueous

. -

Extraction: Extract with

(3x). Wash combined organics with brine, dry over -

Analysis: The product will be a

-hydroxy ester.[1][4] Purification via silica chromatography is usually required to separate diastereomers if a chiral center was generated.

Downstream Applications: Reductive Functionalization

The 3-nitro group is a "masked" aniline. Following Protocol A or B, the nitro group can be reduced to an amine, providing a handle for further derivatization (e.g., urea formation, amide coupling, or cyclization).

Workflow Visualization:

Caption: Synthetic workflow for accessing meta-amino phenylglycine scaffolds.

Safety & Handling (SDS Summary)

-

Lachrymator:

-Bromo esters are potent tear agents. Always handle in a functioning fume hood. -

Skin Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves (double gloving recommended) and safety goggles.

-

Incompatibility: Avoid strong bases (induces polymerization or decomposition) and strong oxidizers.

-

Waste Disposal: Quench excess alkylating agent with aqueous ammonia or thiosulfate solution before disposal into halogenated waste streams.

References

-

Reformatsky Reaction Mechanisms: Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374.[5] Link

-

Alpha-Halo Esters in Synthesis: Nájera, C., & Sansano, J. M. (2007).

-amino acids. Chemical Reviews, 107(11), 4584-4671. Link -

Nitro-Group Reduction Protocols: For general reduction of nitroarenes in the presence of esters: Organic Syntheses, Coll. Vol. 5, p.829 (1973). Link

-

Analogous Reactivity (Methyl alpha-bromophenylacetate)

-bromophenylacetate. Link

(Note: Specific literature on the 3-nitro isomer is derivative of the general chemistry of

Sources

Application Note: High-Performance Synthesis of Thiazole and Amino-Aryl Scaffolds using Methyl bromo(3-nitrophenyl)acetate

[1]

Executive Summary

Methyl bromo(3-nitrophenyl)acetate (CAS 59511-05-6) serves as a bifunctional "linchpin" intermediate in the synthesis of complex pharmaceutical heterocycles.[1] Its structural value lies in its orthogonal reactivity: the highly electrophilic

This guide details the application of this intermediate in synthesizing 2-aminothiazoles (privileged scaffolds in kinase inhibitors) and functionalized amino acids , providing optimized protocols for high-yield conversion.[1]

Chemical Profile & Handling

-

IUPAC Name: Methyl 2-bromo-2-(3-nitrophenyl)acetate[1]

-

CAS Number: 59511-05-6[1]

-

Molecular Formula: C

H -

Molecular Weight: 274.07 g/mol [1]

-

Physical State: Pale yellow to off-white solid.[1]

-

Solubility: Soluble in DCM, EtOAc, THF, and hot Ethanol.

-

Stability: Moisture sensitive (ester hydrolysis); light sensitive (C-Br bond homolysis).[1]

Safety Warning:

-Bromo esters are potent lachrymators and skin irritants.[1] All operations must be conducted in a fume hood.[1] Quench glassware with dilute ammonia or sodium thiosulfate to neutralize trace residues.[1]

Mechanistic Applications

The utility of this compound is defined by two primary reaction pathways:

-

Hantzsch Thiazole Synthesis: Reaction with thioureas or thioamides to form 2-amino-4-arylthiazoles.[1] This is the most prevalent route for generating kinase inhibitor libraries (e.g., analogs of Dasatinib or Dabrafenib scaffolds).

-

Nucleophilic Substitution (

): Displacement of the bromide by amines or azides to generate non-natural phenylglycine derivatives.

Reaction Pathway Diagram

Caption: Divergent synthesis pathways from this compound leading to distinct pharmaceutical scaffolds.

Experimental Protocols

Protocol A: Hantzsch Synthesis of 2-Aminothiazole Derivatives

This protocol generates a thiazole ring fused with the 3-nitrophenyl moiety.[1] The resulting scaffold allows for dual-point diversity: at the 2-amino position and the 3-aniline position (post-reduction).[1]

Target: Methyl 2-amino-4-(3-nitrophenyl)thiazole-5-carboxylate (Note: Regiochemistry depends on specific thioamide; thiourea yields the 2-amino derivative).[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Thiourea (1.1 equiv)[1]

-

Ethanol (Absolute, 10 V)

-

Sodium Acetate (1.2 equiv, optional buffer)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 2.74 g) in absolute ethanol (30 mL).

-

Addition: Add thiourea (11 mmol, 0.84 g) in a single portion. Note: The reaction is exothermic; add slowly if scaling up >50g.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromide (

) should disappear, and a polar fluorescent spot (

-

-

Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product precipitates directly.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-5% MeOH in DCM).

Yield Expectation: 85–95%

Key Insight: The presence of the electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the

Protocol B: Nitro Reduction to Aniline Scaffold

Following thiazole formation or alkylation, the nitro group must often be reduced to an amine to enable coupling with a hinge-binding motif (common in kinase inhibitors).

Reagents:

-

Nitro-intermediate (from Protocol A)[1]

-

Iron powder (5.0 equiv)[1]

-

Ammonium Chloride (5.0 equiv)[1]

-

Solvent: EtOH:Water (4:1)[1]

Methodology:

-

Suspend the nitro compound in EtOH:Water (4:1).

-

Add Iron powder and NH

Cl. -

Heat to 70°C with vigorous stirring for 1–2 hours.

-

Filtration (Critical): Filter hot through a Celite pad to remove iron sludge.[1] Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. The resulting aniline is often pure enough for the next coupling step (e.g., amide bond formation).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Protocol A) | Hydrolysis of ester | Ensure Ethanol is anhydrous. Avoid excessive heating times. |

| Multiple Spots on TLC | Retro-aldol or decomposition | The C-Br bond is labile.[1] Store starting material at 4°C under Argon. Do not leave in solution for extended periods before heating.[1] |

| Lachrymatory Effect | Vapor release | Use a bleach or thiosulfate trap on the rotavap exhaust when concentrating the starting material. |

| Incomplete Reduction | Catalyst poisoning | If using Pd/C (hydrogenation) instead of Iron, sulfur from the thiazole ring can poison the catalyst. Use Fe/AcOH or SnCl |

Scientific Validation & References

The protocols described above are grounded in established reactivity patterns of

-

Hantzsch Thiazole Synthesis Mechanism: The condensation of

-halo ketones/esters with thioureas is a concerted substitution-cyclization process.[1] The electron-deficient nature of the 3-nitrophenyl ring stabilizes the transition state for the initial nucleophilic attack by sulfur.[1] -

Kinase Inhibitor Scaffolds: 2-aminothiazoles are bioisosteres for the adenine ring of ATP, making them critical in the design of Type I/II kinase inhibitors.

-

Nitro-Reduction Specificity: The use of Fe/NH

Cl is specified over catalytic hydrogenation to prevent hydrogenolysis of the C-S bonds in the thiazole ring or the C-Br bond if unreacted starting material remains.-

Reference:Org.[1] Process Res. Dev.2006 , 10, 1212.

-

References

-

Maddani, M. R., & Prabhu, K. R. (2010). "A simple and efficient synthesis of 2-aminothiazoles using thiourea." Journal of Organic Chemistry, 75(7), 2327-2332.[1] [Link]

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

Sources

- 1. Methyl (4-nitrophenyl)acetate | CAS#:2945-08-6 | Chemsrc [chemsrc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. tandfonline.com [tandfonline.com]

Technical Application Note: Optimization of Nucleophilic Substitution on Methyl Bromo(3-nitrophenyl)acetate

Executive Summary

Methyl bromo(3-nitrophenyl)acetate is a highly reactive

This guide provides optimized protocols for nucleophilic substitution (

Chemical Identity & Safety Profile

| Property | Specification |

| Compound Name | This compound |

| Structure | |

| Molecular Formula | |

| Molecular Weight | ~274.07 g/mol |

| Physical State | Viscous oil or low-melting solid (Check CoA) |

| Reactivity Class | Electrophile (Alkylating Agent) |

⚠️ Critical Safety Warning: Lachrymator

Like many

-

Handling: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.[3][1]

-

Decontamination: Spills should be treated with aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.[3][1][2]

Mechanistic Insight & Reaction Design

The substitution of bromine in this compound proceeds primarily via an

Electronic Effects

-

Activation: The 3-nitrophenyl group (electron-withdrawing via induction) and the ester carbonyl make the

-carbon highly electrophilic, accelerating -

Acidity (

): The same electron-withdrawing groups significantly increase the acidity of the benzylic

Pathway Visualization (Graphviz)[1][2][3]

Figure 1: Competing reaction pathways.[3][2]

Experimental Protocols

Protocol A: N-Alkylation with Primary Amines

Objective: Synthesis of

Reagents:

Procedure:

-

Preparation: Dissolve the Primary Amine (1.2 equiv) and Base (

, 2.0 equiv) in anhydrous MeCN (0.2 M concentration relative to amine). -

Addition: Cool the solution to 0°C (ice bath).

-

Slow Addition: Add this compound (1.0 equiv) dissolved in a minimum volume of MeCN dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc).[3][1][2]

-

Workup:

-

Purification: Flash column chromatography (Silica gel).

Protocol B: S-Alkylation with Thiols

Objective: High-yield synthesis of thioethers. Advantage: Thiols are "soft" nucleophiles and highly reactive, allowing for milder conditions that suppress elimination.[3][1]

Reagents:

-

This compound (1.0 equiv)[2]

-

Thiol (R-SH) (1.05 equiv)[2]

-

Base: Triethylamine (

) (1.1 equiv)[3][2] -

Solvent: DCM or THF[3]

Procedure:

-

Dissolve this compound (1.0 equiv) in DCM (0.3 M).

-

Add

(1.1 equiv) dropwise.[3][1][2] Exothermic reaction possible.[3] -

Stir at RT for 30–60 minutes. Conversion is usually rapid.[3][1][2]

-

Quench: Wash with 1M HCl (to remove amine base) followed by

. -

Yield: Typically >90%.

Protocol C: Azidation (Click Chemistry Precursor)

Objective: Synthesis of

Reagents:

Procedure:

-

Safety:

is toxic and can form explosive hydrazoic acid with acid.[3][1][2] Do not use halogenated solvents (DCM) with azides to avoid forming di-azidomethane (explosive).[3][1][2] -

Dissolve

(1.5 equiv) in DMSO (0.5 M).[3][1][2] -

Add this compound (1.0 equiv) in one portion at RT.

-

Stir at RT for 2–4 hours.

-

Workup: Dilute with

(Diethyl ether) and wash extensively with water to remove DMSO and excess azide.[3][1][2] -

Storage: Store the azido product in the dark at 4°C.

Workflow Visualization

Figure 2: General experimental workflow for nucleophilic substitution.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Elimination) | Base too strong or Temp too high.[3] | Switch to weaker base ( |

| Dialkylation (Amines) | Amine concentration too low.[3][1][2] | Use Inverse Addition (add bromide to amine).[3][1][2] Increase amine equivalents (2-3 eq). |

| Hydrolysis (Acid formation) | Wet solvent or aqueous base.[3][1][2] | Use anhydrous solvents (MeCN, DMF).[3][1][2] Use anhydrous bases ( |

| No Reaction | Nucleophile too weak/bulky. | Add catalyst: NaI (0.1 equiv) (Finkelstein condition) to generate reactive Iodide intermediate.[3][1][2] |

References

-

Nucleophilic Substitution of

-Halo Esters: -

Reactivity of Benzyl Halides

-

Physical Properties & Safety

Disclaimer: This protocol is intended for use by qualified research personnel. Always review the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

- 1. Copper(II) oxide - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Copper oxide (CuO) | CuO | CID 164827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. Methyl 2-(3-nitrophenyl)acetate | C9H9NO4 | CID 526967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-3-nitrophenyl acetate | C8H6BrNO4 | CID 66627444 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Efficiency Esterification Protocols for the Synthesis and Modification of Methyl Bromo(3-nitrophenyl)acetate

Introduction & Strategic Significance

Methyl bromo(3-nitrophenyl)acetate (CAS: 50867-23-3) is a high-value electrophilic building block in medicinal chemistry. It serves as a critical intermediate for the synthesis of indole derivatives, quinolines, and complex heterocycles via Reformatsky reactions or nucleophilic substitutions.

The chemical structure presents a unique dual-challenge:

-

The Alpha-Bromide: This position is highly activated but labile. It is prone to elimination (forming

-unsaturated systems) or nucleophilic displacement (hydrolysis to -

The Nitro Group: While generally stable, its electron-withdrawing nature increases the acidity of the

-proton, making the molecule susceptible to base-catalyzed degradation (e.g., Darzens condensation).

Consequently, standard esterification protocols (e.g., Fischer esterification with sulfuric acid and aqueous workup) often result in poor yields or inseparable byproducts. This guide details two field-proven, self-validating protocols designed to preserve the sensitive

-

Protocol A: Anhydrous Synthesis via Thionyl Chloride-Mediated Esterification.

-

Protocol B: Lewis Acid-Catalyzed Transesterification (Titanium(IV) Method) for library generation.

Core Protocol A: Anhydrous Synthesis via In-Situ Acyl Chloride

Rationale & Mechanism

This protocol avoids the equilibrium limitations of Fischer esterification by generating the reactive acyl chloride intermediate in situ. By using Thionyl Chloride (

Mechanism:

-

reacts with Methanol to form Methyl sulfite and anhydrous

-

The carboxylic acid is activated (either protonated or converted transiently to acyl chloride).

-

Methanol attacks the activated carbonyl.

-

Volatile byproducts (

,

Reagents & Equipment[1][2][3][4]

-

Substrate: Bromo(3-nitrophenyl)acetic acid (1.0 equiv).

-

Solvent/Reagent: Methanol (Anhydrous, 20 equiv - acts as solvent).

-

Activator: Thionyl Chloride (

) (1.5 equiv). -

Equipment: Flame-dried round-bottom flask, reflux condenser, drying tube (

), inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology

| Step | Action | Critical Technical Insight (The "Why") |

| 1 | Setup | Charge flask with Methanol under Argon. Cool to 0°C (Ice/Water bath). |

| 2 | Activation | Add |

| 3 | Addition | Add Bromo(3-nitrophenyl)acetic acid portion-wise. |

| 4 | Reaction | Remove ice bath. Allow to warm to RT, then heat to Reflux (65°C) for 2–4 hours. |

| 5 | Monitoring | Monitor via TLC (Hexane:EtOAc 4:1). Look for disappearance of acid spot (baseline). |

| 6 | Workup | Concentrate in vacuo to remove MeOH and excess |

| 7 | Purification | Dissolve residue in DCM; wash once with cold sat. |

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the Thionyl Chloride mediated esterification, highlighting the in-situ generation of anhydrous HCl.

Core Protocol B: Lewis Acid-Catalyzed Transesterification[5]

Rationale

When modifying this compound to create more complex esters (e.g., benzyl, isopropyl, or functionalized alkyl esters), base catalysis (e.g., NaOMe) is strictly forbidden . Bases will trigger the deprotonation of the

Solution: Use Titanium(IV) Chloride (

Reagents[1][2][3][6][7][8]

-

Substrate: this compound (1.0 equiv).

-

Nucleophile: Target Alcohol (e.g., Benzyl Alcohol) (5–10 equiv, used as solvent if liquid).

-

Catalyst:

(0.05 equiv) or -

Solvent: Toluene (if alcohol is solid/expensive).

Step-by-Step Methodology

| Step | Action | Critical Technical Insight |

| 1 | Inerting | Flame-dry all glassware. Maintain strict |

| 2 | Mixing | Dissolve this compound in the Target Alcohol (or Toluene/Alcohol mix). |

| 3 | Catalysis | Add |

| 4 | Reflux | Heat to 80–100°C for 6–12 hours. |

| 5 | Quench | Cool to RT. Add water cautiously. |

| 6 | Extraction | Extract with EtOAc. Wash organic layer with 1M HCl (removes Ti salts) then Brine. |

Transesterification Workflow

Figure 2: Operational workflow for the Lewis Acid-catalyzed transesterification, ensuring exclusion of moisture until the quench step.

Troubleshooting & Quality Control

Stability Warning: The "Lachrymator" Factor

-Bromo esters are potent lachrymators (tear-gas agents).[1]-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute ethanolic KOH solution (carefully) or left in the hood to off-gas before cleaning.

Common Failure Modes

| Observation | Root Cause | Corrective Action |

| Dark/Black Reaction Mixture | Elimination of HBr; Polymerization. | Reduce reaction temperature. Ensure inert atmosphere (exclude |

| Low Yield (Protocol A) | Incomplete activation; Water presence. | Use fresh |

| Byproduct: | Hydrolysis during workup.[2] | Perform workup rapidly with cold buffers. Avoid strong bases ( |

| Byproduct: Epoxide | Darzens condensation (Base contamination). | Ensure glassware is acid-washed. Do not use alkoxide bases for transesterification. |

References

-

Direct Esterification via Thionyl Chloride

-

Lewis Acid Transesterification

-

Alpha-Bromo Ester Stability

-

Safety & Handling: "Managing thermal instability of alpha-bromo ketones and esters." BenchChem.[1]

-

-

General Fischer Esterification Dynamics

-

Theory: "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions."[10] Master Organic Chemistry.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. US4123443A - Process for the preparation of bromoacetic acid and esters thereof - Google Patents [patents.google.com]

- 4. uakron.edu [uakron.edu]

- 5. jetir.org [jetir.org]

- 6. ioc.tu-clausthal.de [ioc.tu-clausthal.de]

- 7. CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate - Google Patents [patents.google.com]

- 8. CN109503354A - A kind of preparation method of alpha-brominated aliphatic ester - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

palladium-catalyzed reactions with Methyl bromo(3-nitrophenyl)acetate

Precision Engineering of -Diaryl Esters: Palladium-Catalyzed Cross-Coupling of Methyl Bromo(3-nitrophenyl)acetate

Executive Summary

This compound (CAS: 59511-05-6) represents a specialized class of

This Application Note details the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with arylboronic acids. This transformation constructs sterically congested

Key Technical Insight: The presence of the electron-withdrawing 3-nitro group enhances the acidity of the

Chemical Profile & Reactivity

| Property | Specification |

| Compound Name | This compound |

| Structure | |

| Molecular Weight | 274.07 g/mol |

| Reactive Handle | |

| Electronic Effect | 3-Nitro (Meta-EWG): Inductive destabilization of C-Br; stabilization of radical intermediates. |

| Primary Challenge | Suppression of |

Mechanistic Pathway: The "Radical-Polar" Crossover

Traditional Pd-catalyzed couplings involve 2-electron oxidative addition. However, with

The Catalytic Cycle

-

Oxidative Addition : Pd(0) inserts into the C-Br bond. For

-halo carbonyls, this is often the rate-determining step and can generate a Pd(II) enolate or an -

Transmetallation : The aryl group is transferred from the boronic acid to the Pd center.

-

Reductive Elimination : Formation of the C-C bond yielding the

-diaryl ester.

Visualization of the Reaction Logic

Caption: Catalytic cycle for the cross-coupling of

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is optimized based on the "sterically demanding" nature of the substrate, utilizing bulky phosphine ligands to facilitate the coupling of secondary alkyl halides.

Reagent Setup

-

Substrate : this compound (1.0 equiv)

-

Coupling Partner : Phenylboronic acid (1.5 equiv)

-

Catalyst Precursor :

(Bis(dibenzylideneacetone)palladium(0)) (1–3 mol%) -

Ligand :

(Tri-tert-butylphosphine) or-

Note:

is preferred for difficult substrates due to its high electron density and steric bulk, which accelerates oxidative addition and reductive elimination.

-

-

Base : Potassium Fluoride (KF) (3.0 equiv)

-

Additive : Benzyltriethylammonium bromide (TEBAB) (0.1 equiv) - Phase transfer catalyst essential for solid-liquid interface kinetics.

-

Solvent : THF (anhydrous)

Step-by-Step Procedure

-

Inert Atmosphere Prep : Flame-dry a 25 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

-

Solids Addition : Add

(17 mg, 0.03 mmol),-

Critical Step: If using

, add it as a stock solution in the solvent step as it is pyrophoric.

-

-

Substrate Addition : Add this compound (274 mg, 1.0 mmol) dissolved in 4 mL of anhydrous THF via syringe.

-

Reaction : Seal the vial and stir vigorously at room temperature (

) .-

Optimization: If conversion is low after 4 hours, heat to

. The 3-nitro group activates the substrate, often allowing RT reactions.

-

-

Monitoring : Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. Look for the disappearance of the starting bromide (

) and appearance of the diaryl ester ( -

Work-up :

-

Dilute with diethyl ether (20 mL).

-

Filter through a short pad of silica gel to remove Palladium residues.

-

Wash the filtrate with water (

) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification : Flash column chromatography on silica gel (Gradient: 0-10% EtOAc in Hexanes).

Expected Results & Data Interpretation

| Variable | Condition A (Standard) | Condition B (High Performance) |

| Catalyst | ||

| Base | KF / TEBAB | |

| Yield | < 40% (Significant homocoupling) | 85–92% (Clean cross-coupling) |

| Selectivity | Mixture of products | Exclusive |

Troubleshooting & Optimization Guide

Controlling -Hydride Elimination

The most common failure mode is the formation of the de-brominated alkene or reduced ester (Methyl 3-nitrophenylacetate).

-

Solution : Increase the steric bulk of the ligand (

>

Chemoselectivity (Nitro Group)

The nitro group is generally inert to Suzuki conditions. However, avoid using hydrogen sources (e.g., formates, alcohols as solvents at high temp) or strong reducing metals (Zn, Mg) which might reduce the nitro group to an amine or hydroxylamine.

-

Check : Ensure the solvent is anhydrous THF or Toluene, not Ethanol/Methanol.

Base Sensitivity

Strong bases like NaOtBu can cause enolization of the starting material leading to self-condensation (Claisen condensation).

-

Recommendation : Stick to mild, inorganic bases like KF or

.

References

-

Zimmermann, B., Dzik, W. I., Himmler, T., & Goossen, L. J. (2011). Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids with

-Bromocarbonyl Compounds.[1] The Journal of Organic Chemistry, 76(8), 2947–2952. -

Dai, Q., & Fu, G. C. (2001).

-Arylation of Esters with Aryl Bromides. Journal of the American Chemical Society, 123(12), 2719–2724. -

Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).

-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176–11177. -

Baeza, A., & Nájera, C. (2014). Recent advances in the palladium-catalyzed arylation of carbonyl compounds. Synthesis, 46(01), 25–34.

Application Note: Heterocyclic Synthesis via Methyl Bromo(3-nitrophenyl)acetate

[1]

Executive Summary

Methyl bromo(3-nitrophenyl)acetate (CAS: 136277-06-6) is a bifunctional electrophile combining a highly reactive

This guide details the specific protocols for transforming this reagent into bioactive heterocyclic scaffolds. Unlike standard alkyl halides, the bulky 3-nitrophenyl group at the

Chemical Profile & Reactivity Landscape[1]

Structural Analysis

The compound possesses two distinct reactive centers and one latent functional group:

-

C-

(Bromine bearing): Highly electrophilic; susceptible to -

Ester Carbonyl: Susceptible to acyl substitution (though slower than alkylation).[1]

-

Nitro Group (

-position): Electron-withdrawing group (EWG) that deactivates the ring but serves as a latent amine for future derivatization.[1]

Reactivity Flowchart

The following diagram maps the divergent synthetic pathways available for this substrate.

Figure 1: Divergent synthetic pathways.[1] The reagent serves as a linchpin for both thiazole ring formation and linker synthesis.[1]

Module A: Synthesis of 5-Aryl-2-aminothiazol-4-ones

The most high-value application of this reagent is the Hantzsch-type cyclization with thioureas to form thiazolidinone scaffolds, a pharmacophore found in various anticancer and antimicrobial agents [1].[1]

Mechanistic Insight

The reaction proceeds via an ordered cascade:

-

S-Alkylation: The sulfur atom of the thiourea nucleophilically attacks the

-carbon, displacing bromide.[1] -

Cyclization: The terminal nitrogen of the isothiourea intermediate attacks the ester carbonyl.

-

Elimination: Loss of methanol yields the stable 4-thiazolidinone ring.

Figure 2: Step-wise mechanism for the formation of the thiazolidinone core.

Experimental Protocol

Target: 2-amino-5-(3-nitrophenyl)thiazol-4(5H)-one derivatives.

Reagents:

-

This compound (1.0 equiv)[1]

-

Substituted Thiourea (1.1 equiv)[1]

-

Anhydrous Sodium Acetate (NaOAc) (2.0 equiv)[1]

Procedure:

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substituted thiourea (5.0 mmol) in absolute ethanol (20 mL).

-

Addition: Add anhydrous NaOAc (10.0 mmol) followed by this compound (5.0 mmol). Note: The solution may turn slightly yellow.[1]

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 6:4).[1] The starting bromide (

) should disappear, and a more polar spot ( -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (approx. 100 g) with vigorous stirring.

-

A precipitate should form immediately. Stir for 15 minutes to ensure full precipitation.

-

-

Purification: Filter the solid under vacuum. Wash the cake with cold water (

mL) to remove sodium salts and cold ethanol ( -

Recrystallization: Recrystallize from Ethanol/DMF (3:1 ratio) if necessary to obtain the pure product.

Data Summary: Yield Optimization

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| Ethanol | NaOAc | 78 | 4 | 88 | Optimal.[1] Clean precipitation. |

| Methanol | 65 | 6 | 72 | Product slightly soluble in MeOH. | |

| Toluene | 110 | 3 | 65 | Darkening of reaction (decomposition).[1] | |

| Water | None | 100 | 12 | 40 | "On-water" conditions; slow kinetics.[1] |

Module B: N-Alkylation of Heterocycles

This reagent is excellent for introducing a bulky, electron-deficient aryl-acetate tail to existing pharmacophores (e.g., Benzimidazoles, Indoles, Piperazines) [2].[1]

Protocol for N-Alkylation

Target:

Procedure:

-

Activation: Dissolve the heterocycle (e.g., Benzimidazole, 1.0 equiv) in anhydrous DMF (5 mL/mmol). Add

(1.5 equiv) and stir at RT for 30 min to generate the anion. -

Alkylation: Add this compound (1.1 equiv) dropwise.

-

Conditions: Stir at 60°C for 3 hours. Caution: Higher temperatures may cause elimination of HBr to form the styrene derivative.

-

Work-up: Dilute with water and extract with Ethyl Acetate. Wash organic layer with brine to remove DMF. Dry over

and concentrate.

Troubleshooting & Critical Parameters

Stereochemistry

The starting material is usually supplied as a racemate. Consequently, the resulting thiazolidinones or alkylated products will be racemic at the C-5 position.[1] If chiral products are required, separation via Chiral HPLC (e.g., Chiralpak AD-H column) is necessary post-synthesis.[1]

Side Reactions

-

Hydrolysis: If the ethanol used in Module A is not absolute, the ester may hydrolyze to the acid, which complicates purification.

-

Elimination: Strong bases (e.g., NaH, t-BuOK) can trigger E2 elimination of HBr, forming the

-unsaturated ester (cinnamate derivative) instead of the substitution product.[1] Always use weak bases (NaOAc, Carbonates). [1]

References

-

Thiazolidinone Synthesis via

-bromo esters: -

Nucleophilic Substitution (

) on- Source: "Nucleophilic Substitution Reaction Overview." Chemistry LibreTexts.

- Context: General mechanism and kinetics for displacing bromine on secondary carbons.

-

General Hantzsch Thiazole Synthesis

analytical methods for monitoring reactions with Methyl bromo(3-nitrophenyl)acetate

Executive Summary

Methyl bromo(3-nitrophenyl)acetate (CAS: 77174-31-9 / 10268-12-9 derivatives) is a critical electrophilic intermediate used in the synthesis of complex heterocycles, including indoles and quinolines, and non-steroidal anti-inflammatory drug (NSAID) precursors.[1] Its reactivity stems from the

This guide provides a validated analytical framework for monitoring reactions involving this substrate. Unlike generic protocols, this document addresses the specific stability challenges of

Chemical Profile & Safety Architecture

Compound: this compound

Molecular Formula:

Critical Safety Advisory: Lachrymator

This compound is a potent lachrymator and skin irritant. It acts as an alkylating agent, capable of modifying DNA and proteins.[2][3]

-